3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
Overview
Description
3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is a synthetic organic compound characterized by its unique imidazo[2,1-b][1,3]thiazole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the methoxyphenyl group and the propanoic acid moiety contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It’s worth noting that similar imidazo[2,1-b]thiazole-based compounds have been tested for their anticancer activities .
Mode of Action
Studies on similar imidazo[2,1-b]thiazole-based compounds suggest that they may interact with dna and caspase-3, leading to mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Biochemical Pathways
Based on the observed anticancer activity of similar compounds, it can be inferred that the compound may influence pathways related to cell growth and apoptosis .
Result of Action
Similar compounds have shown cytotoxic activity on cancer cells, suggesting that this compound may also exhibit similar effects .
Biochemical Analysis
Biochemical Properties
3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and repair . This interaction can lead to the stabilization of the enzyme-DNA complex, thereby inhibiting the enzyme’s activity and affecting cellular processes such as DNA replication and transcription.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating the caspase pathway . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their function. The compound’s interaction with topoisomerase II, for instance, results in the formation of a stable enzyme-DNA complex, leading to the inhibition of the enzyme’s activity . This inhibition can cause DNA damage and trigger cell death pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver and kidney damage . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which convert it into various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments. It can be found in the nucleus, where it interacts with DNA and nuclear proteins, as well as in the cytoplasm, where it influences various signaling pathways . The compound’s localization is determined by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted aryl halide reacts with the imidazo[2,1-b][1,3]thiazole intermediate.
Attachment of the Propanoic Acid Moiety: The final step involves the alkylation of the imidazo[2,1-b][1,3]thiazole derivative with a suitable propanoic acid derivative, often using a strong base like sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic methoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its imidazo[2,1-b][1,3]thiazole core is known for its bioactivity, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The methoxyphenyl group enhances its ability to interact with biological targets, increasing its efficacy.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
3-[6-(4-Hydroxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid: Contains a chlorine atom on the phenyl ring.
3-[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid: Features a methyl group on the phenyl ring.
Uniqueness
3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Biological Activity
3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid (CAS: 1040631-69-3) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
- Molecular Formula : C15H14N2O3S
- Molecular Weight : 302.35 g/mol
- IUPAC Name : 3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoic acid
- Purity : >95% .
Biological Activity Overview
The biological activities of this compound are primarily characterized by its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound has been shown to inhibit focal adhesion kinase (FAK) phosphorylation, which is crucial in cancer cell proliferation and migration. Inhibition of FAK has been associated with reduced tumor growth in mesothelioma models .
- Cell Lines Tested : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it demonstrated IC50 values ranging from 0.59 to 2.81 μM in mesothelioma cell cultures .
- Synergistic Effects : It has been reported that this compound can enhance the efficacy of gemcitabine, a common chemotherapeutic agent, by increasing the expression of the gemcitabine transporter hENT-1 .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated:
- Antibacterial and Antifungal Tests : In a study assessing various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives, compounds similar to this compound displayed significant antibacterial and antifungal activities with zones of inhibition measured at concentrations between 0.5 to 1.0 mg/mL .
Data Table of Biological Activities
Activity Type | Test Organism/Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Anticancer | Mesothelioma (MesoII) | 0.59 - 2.81 | |
Antimicrobial | Various Bacteria | 0.5 - 1.0 | |
Antifungal | Various Fungi | Not specified |
Case Studies
Several case studies have contributed to understanding the biological activity of this compound:
- Mesothelioma Treatment : A study focused on the use of imidazo[2,1-b][1,3]thiazole derivatives showed that the target compound could significantly reduce cell viability in mesothelioma cells through FAK inhibition and synergistic action with gemcitabine .
- Antimicrobial Efficacy : Another study evaluated a series of related compounds for their antimicrobial properties, confirming that those with methoxy substitutions exhibited enhanced activity against both bacterial and fungal strains .
Properties
IUPAC Name |
3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-12-5-2-10(3-6-12)13-8-17-11(4-7-14(18)19)9-21-15(17)16-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOMZIIGCIEAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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